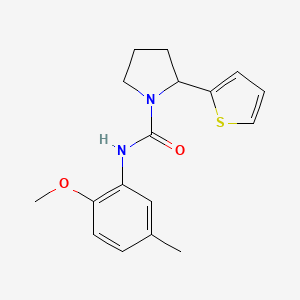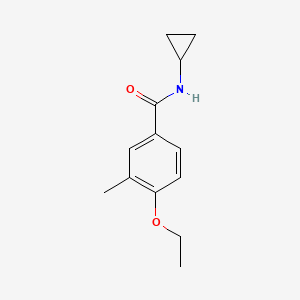![molecular formula C18H18N4OS2 B4630148 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)
2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including those similar to the compound , involves multiple steps, including condensation, cyclization, and functionalization reactions. Notably, a series of 4-benzylidene derivatives have been synthesized from 1,2,3,4-tetrahydroisoquinoline, prepared via a few steps from benzoic acid, indicating the compound's complex synthetic pathway involving catalysts like sodium acetate, acetic anhydride, and zinc oxide for the synthesis of related compounds (Rao et al., 2020).
Molecular Structure Analysis
The structure of similar synthetic compounds is determined through advanced spectral data, including 1H NMR, 13C NMR, and LCMS, alongside elemental analysis. These techniques ensure precise elucidation of molecular frameworks, vital for understanding the compound's chemical behavior and reactivity (Rao et al., 2020).
Chemical Reactions and Properties
Compounds derived from tetrahydroisoquinoline exhibit a range of chemical reactions, including annulative coupling reactions that allow for the construction of complex molecules like 1,2,4-triazolo derivatives. These reactions are crucial for the diversification of the compound's chemical properties and potential applications (Ansari et al., 2022).
Physical Properties Analysis
While specific details about the physical properties of "2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline" are not readily available, similar compounds' physical properties, such as solubility, melting points, and crystalline structure, are typically characterized through methods like X-ray crystallography, providing insights into the compound's stability and solubility (Saeed et al., 2014).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives are influenced by their structural components, such as the triazole and thiophene rings. These structures contribute to the compounds' reactivity, enabling a variety of chemical transformations and reactions that are foundational for synthesizing novel molecules with potential biological activities (Kamal et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline, owing to its complex structure, serves as a significant point of interest in synthetic chemistry, especially in the synthesis and characterization of heterocyclic compounds. A related study on the synthesis and characterization of new N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones demonstrates the intricate processes involved in creating compounds with similar structural frameworks. These compounds were synthesized via a series of reactions starting from 8-hydroxyquinoline, highlighting the versatility and potential of incorporating the 1,2,3,4-tetrahydroisoquinoline scaffold into diverse heterocyclic structures for various applications, including medicinal chemistry and material science (Saeed et al., 2014).
Antimicrobial and Antituberculosis Activity
Compounds incorporating the 1,2,3,4-tetrahydroisoquinoline framework have been explored for their potential biological activities, including antimicrobial and antituberculosis effects. A study on the synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles revealed that such compounds possess promising activities against various pathogenic strains of bacteria and fungi. This suggests that derivatives of 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline could also be explored for their antimicrobial properties, potentially contributing to the development of new therapeutic agents (Zaki et al., 2019).
Anticancer and Antitumor Applications
The therapeutic potential of tetrahydroisoquinoline derivatives extends into anticancer and antitumor applications. A novel synthesis approach for 4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using 1,2,3,Tetrahydroisoquinoline showcased the synthesis of compounds evaluated for their antibacterial activity, indicating that modifications of the tetrahydroisoquinoline core could lead to bioactive compounds with significant therapeutic benefits, including anticancer activities (Rao et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-21-17(15-7-4-10-24-15)19-20-18(21)25-12-16(23)22-9-8-13-5-2-3-6-14(13)11-22/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYKOQAOHLIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)
![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)
![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)
![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4630170.png)